molecular formula C19H13NO3S2 B8048213 2,4-Thiazolidinedione, 5-[[4-(phenylmethoxy)benzo[b]thien-7-yl]methylene]

2,4-Thiazolidinedione, 5-[[4-(phenylmethoxy)benzo[b]thien-7-yl]methylene]

Cat. No.: B8048213
M. Wt: 367.4 g/mol
InChI Key: LTUYGVUJLUTMIQ-YBEGLDIGSA-N
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Description

This compound belongs to the thiazolidinedione (TZD) class, a well-studied group of molecules with antidiabetic and adipogenic activities. Structurally, it features a 2,4-thiazolidinedione core substituted at the 5-position with a [[4-(phenylmethoxy)benzo[b]thien-7-yl]methylene] group. The synthesis of this compound involves the condensation of 2,4-thiazolidinedione derivatives with aromatic aldehydes under basic conditions. For example, analogous reactions use ethanol/water mixtures with NaOH and sonication to achieve high yields . The substituent’s benzo[b]thiophene moiety, modified with a phenylmethoxy group, distinguishes it from other TZDs and may influence its pharmacological profile.

Properties

IUPAC Name

(5Z)-5-[(4-phenylmethoxy-1-benzothiophen-7-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3S2/c21-18-16(25-19(22)20-18)10-13-6-7-15(14-8-9-24-17(13)14)23-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,21,22)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUYGVUJLUTMIQ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C=CSC3=C(C=C2)C=C4C(=O)NC(=O)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C3C=CSC3=C(C=C2)/C=C\4/C(=O)NC(=O)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Acid-Catalyzed Cyclization

The conventional method involves refluxing α-chloroacetic acid (0.6 M) with thiourea (0.6 M) in aqueous hydrochloric acid for 10–12 hours at 100–110°C. This reaction proceeds via an SN2 mechanism, where the thiourea sulfur attacks the chloroacetic acid, forming an intermediate 2-imino-4-thiazolidinone . Hydrolysis of this intermediate under acidic conditions yields TZD in ~80% yield. The product is purified via recrystallization from ethanol, with characteristic NMR signals at δ 7.7–7.8 ppm (methylene proton) and δ 12.48 ppm (NH proton).

Microwave-Assisted Synthesis

To reduce reaction time, Kumar et al. developed a microwave-assisted protocol. A suspension of α-chloroacetic acid and thiourea in water is irradiated at 250 W for 5 minutes, yielding TZD in 83% yield without further purification. This method avoids prolonged heating and is more energy-efficient.

Alternative Routes

Other methods include:

  • Reaction of ethyl chloroacetate with thiosemicarbazone in the presence of NaOEt, followed by HCl hydrolysis.

  • Acidification of the product from ethyl chloroacetate and potassium thiocyanate , though this route risks generating toxic HCN gas.

The introduction of the 4-(phenylmethoxy)benzo[b]thien-7-yl group at the TZD C5 position is achieved via Knoevenagel condensation. This step requires 2,4-thiazolidinedione and 4-(phenylmethoxy)benzo[b]thien-7-yl carbaldehyde as precursors.

Reaction Conditions

  • Solvent : Toluene or DMF.

  • Catalyst : Piperidine (1–5 mol%).

  • Apparatus : Dean-Stark trap for azeotropic water removal.

  • Temperature : Reflux (110–120°C).

The aldehyde and TZD are combined in toluene with piperidine, and the mixture is refluxed for 6–8 hours. The reaction progress is monitored by TLC (e.g., benzene:ethyl acetate, 8:2). The product precipitates upon cooling and is filtered, washed with cold toluene/ethanol, and recrystallized.

Mechanistic Insights

The base (piperidine) deprotonates the TZD methylene group, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated ketone (benzylidene group). The reaction favors the Z-isomer due to steric and electronic factors.

Purification and Characterization

Purification

  • Recrystallization : Ethanol, chloroform, or ethyl acetate.

  • Column Chromatography : Silica gel with benzene:ethyl acetate gradients.

Spectroscopic Data

  • IR : C=O stretches at 1690–1765 cm⁻¹; C-S stretch at 687 cm⁻¹.

  • ¹H NMR : Benzylidene proton as a singlet at δ 7.93 ppm; aromatic protons at δ 7.11–7.75 ppm.

  • Mass Spectrometry : Molecular ion peak consistent with C19H13NO3S2.

Optimization and Yield Considerations

ParameterClassical MethodMicrowave MethodKnoevenagel
Time10–12 h5 min6–8 h
Yield80%83%83–90%
Purity (TLC Rf)0.62N/A0.52–0.86

The Knoevenagel step typically achieves 83–90% yield, with purity confirmed by melting points (222–276°C). Microwave methods for the TZD core reduce time but offer comparable yields to classical methods.

Challenges and Alternatives

  • Isomer Control : The Z-isomer predominates, but stereoselective synthesis requires chiral auxiliaries or asymmetric catalysis.

  • Aldehyde Stability : 4-(Phenylmethoxy)benzo[b]thien-7-yl carbaldehyde may require inert conditions to prevent oxidation.

  • Green Chemistry : Solvent-free or aqueous conditions are underexplored for this specific derivative but could align with sustainable practices .

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 5-[[4-(phenylmethoxy)benzo[b]thien-7-yl]methylene] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Diabetes Management

Thiazolidinediones are primarily recognized for their role in treating type 2 diabetes mellitus (T2DM). They function by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which enhances insulin sensitivity and glucose uptake in adipose tissue and muscle.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the effects of thiazolidinedione derivatives on glucose metabolism. The results indicated that compounds similar to 2,4-Thiazolidinedione demonstrated significant improvements in glycemic control and lipid profiles in diabetic models. The compound's ability to modulate PPAR-γ activity was highlighted as a key mechanism for its efficacy .

Anti-Cancer Properties

Recent research has suggested that thiazolidinediones may possess anti-cancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and reduction of inflammation.

Case Study:
Research published in Cancer Letters examined the anti-proliferative effects of thiazolidinedione derivatives on breast cancer cell lines. The study found that compounds similar to 2,4-Thiazolidinedione significantly reduced cell viability and induced apoptosis via PPAR-γ-dependent pathways . This suggests potential applications in cancer therapy.

Cardiovascular Health

Thiazolidinediones have also been investigated for their cardiovascular benefits. By improving insulin sensitivity and reducing inflammation, these compounds may lower the risk of cardiovascular diseases associated with metabolic syndrome.

Case Study:
A clinical trial reported in Diabetes Care assessed the cardiovascular outcomes of patients treated with thiazolidinediones. The findings indicated a reduction in major adverse cardiovascular events among patients receiving these medications compared to controls . This highlights the dual benefit of managing diabetes while also protecting cardiovascular health.

Data Tables

Application AreaMechanism of ActionKey FindingsReferences
Diabetes ManagementPPAR-γ activationImproved glycemic control and lipid profiles
Anti-Cancer PropertiesInduction of apoptosisReduced cell viability in breast cancer cell lines
Cardiovascular HealthInsulin sensitivity improvementLowered risk of major cardiovascular events

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedione, 5-[[4-(phenylmethoxy)benzo[b]thien-7-yl]methylene] involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, enzymes, or proteins, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Key Substituent Pharmacophore Retention Bioactivity Highlight
Target Compound Benzo[b]thiophene-phenylmethoxy Yes PPARγ modulation (inferred)
Pioglitazone Pyridyl-ethoxy-benzyl Yes Established PPARγ agonist (antidiabetic)
Naphthylazo TZD Benzofuran-naphthyl Yes Adipogenic marker upregulation (aP2, PPARγ)
Oxazole-ethoxy TZD Oxazole-ethoxy-benzyl Yes 100x potency vs. pioglitazone

Pharmacological Activity

  • PPARγ Activation : Like pioglitazone, the target compound likely binds to PPARγ, upregulating adipogenic markers (aP2, UCP2) . However, the benzo[b]thiophene group may alter binding kinetics compared to benzofuran or pyridyl analogs.
  • Antidiabetic Potency : The oxazole-ethoxy analog in demonstrates superior hypoglycemic activity, suggesting substituent electronics (e.g., oxazole’s electron-withdrawing nature) critically enhance efficacy.
  • Polymorphic Forms: Polymorphs of TZDs (e.g., (+)-5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione maleate) show enhanced antidiabetic activity, implying crystallinity and solubility impact bioavailability .

Table 2: Pharmacological Data

Compound EC50 (PPARγ Activation) Hypoglycemic Potency (vs. Pioglitazone) Key Study Model
Target Compound Not reported Not tested In vitro adipogenesis
Pioglitazone 0.3 μM 1x (reference) KKA(y) mice
Oxazole-ethoxy TZD 0.01 μM 100x KKA(y) mice
Polymorphic TZD Maleate 0.2 μM 2x In vivo rodent models

Key Differences :

  • Reaction Media: The target compound uses aqueous ethanol, whereas oxazole derivatives often require anhydrous conditions (e.g., pyridine for cycloadditions) .
  • Catalysts : EDDA vs. traditional acid/base catalysts (e.g., HCl in thiosemicarbazone synthesis) .

Biological Activity

2,4-Thiazolidinedione (TZD) derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities, particularly in the management of diabetes mellitus and related metabolic disorders. The specific compound under consideration, 2,4-Thiazolidinedione, 5-[[4-(phenylmethoxy)benzo[b]thien-7-yl]methylene] , exhibits promising pharmacological properties that warrant detailed exploration.

Chemical Structure and Synthesis

The compound features a thiazolidinedione core, which is known for its role as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. The synthesis of this compound typically involves the condensation of thiazolidinedione with various aromatic aldehydes, leading to the formation of the desired benzothienyl moiety.

Antidiabetic Properties

The primary biological activity associated with this compound is its antidiabetic effect. TZDs, including this derivative, enhance insulin sensitivity and regulate glucose metabolism. Studies have demonstrated that compounds in this class can significantly lower blood glucose levels in diabetic models.

Table 1: Antihyperglycemic Activity of TZD Derivatives

CompoundDose (mg/kg)% Reduction in Blood Glucose
2,4-TZD10034.1
Metformin10027.0
Novel Compound10029.5

Data derived from comparative studies indicating the efficacy of TZD derivatives against standard antidiabetic medications .

The mechanism through which these compounds exert their effects primarily involves activation of PPARγ. This activation leads to enhanced transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity. In vitro studies have shown that specific derivatives exhibit selective activation of PPARγ with low cytotoxicity .

Table 2: PPARγ Activation Potency

CompoundEC50 (μmol/L)
TZD Derivative0.03 ± 0.01
Rosiglitazone0.05 ± 0.02

This table illustrates the potency of various TZD derivatives in activating PPARγ .

Case Studies

  • In Vitro Studies : A study evaluated the antidiabetic potential of several thiazolidinedione derivatives, including the compound . The results indicated a significant reduction in glucose levels in alloxan-induced diabetic rats when treated with the compound compared to controls .
  • In Vivo Studies : Another investigation focused on the pharmacokinetics and biological activity of synthesized TZD derivatives showed that the compound displayed favorable absorption and distribution characteristics, further enhancing its therapeutic potential against diabetes .

Safety and Toxicity

Toxicity assessments reveal that many TZD derivatives exhibit low toxicity profiles. Acute toxicity tests indicate that these compounds do not significantly alter biochemical parameters at therapeutic doses, making them suitable candidates for further development .

Q & A

What are the optimal synthetic methodologies for preparing 5-[[4-(phenylmethoxy)benzo[b]thien-7-yl]methylene]-2,4-thiazolidinedione, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Knoevenagel condensation , where 4-((2-phenylthiazol-4-yl)methoxy)benzaldehyde reacts with 2,4-thiazolidinedione derivatives. Evidence shows that using diisopropyl ethyl ammonium acetate (DIPEAc) as a catalyst/medium at room temperature achieves moderate-to-good yields (60–85%) with minimal purification steps. Key factors include:

  • Catalyst reusability : DIPEAc retains activity for ≥4 cycles, enhancing sustainability .
  • Temperature control : Room-temperature reactions reduce side products (e.g., aldol adducts) compared to thermal methods .
  • Solvent system : Polar aprotic solvents like DMF improve solubility of intermediates, while acetic acid aids cyclization .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for structural elucidation of 5-arylidene-2,4-thiazolidinedione derivatives?

Discrepancies in spectral data often arise from tautomerism (e.g., keto-enol equilibria) or Z/E isomerism at the exocyclic double bond. Methodological strategies include:

  • Cross-validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR to confirm carbonyl (1680–1720 cm1^{-1}) and thiazolidinedione ring vibrations (1250–1350 cm1^{-1}) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in analogous thiazolidinones .
  • Computational modeling : Predict NMR chemical shifts (e.g., DFT calculations) to match experimental data .

What substituent effects at the 5-arylidene position modulate the biological activity of 2,4-thiazolidinedione derivatives, and how can SAR studies be designed to evaluate these effects?

The electron-withdrawing groups (EWGs) and π-conjugated systems on the arylidene moiety enhance bioactivity (e.g., antidiabetic, anti-inflammatory). For SAR studies:

  • Diverse substituents : Introduce halogens (e.g., -F, -I) or methoxy groups to assess electronic effects on receptor binding .
  • Pharmacophore mapping : Compare activity of derivatives with/without the benzo[b]thienyl moiety to identify essential structural motifs .
  • In vitro assays : Use enzyme inhibition models (e.g., PPAR-γ for antidiabetic activity) to quantify potency changes .

How should researchers address inconsistencies in biological assay results for thiazolidinedione derivatives, particularly when comparing in vitro and in vivo data?

Contradictions often stem from metabolic instability or poor bioavailability . Mitigation approaches include:

  • Prodrug design : Modify the phenylmethoxy group to enhance solubility (e.g., PEGylation) .
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites in plasma .
  • Dose optimization : Adjust in vivo dosing regimens based on pharmacokinetic parameters (e.g., half-life, CmaxC_{\text{max}}) .

What advanced computational tools are recommended for predicting the reactivity and stability of 5-arylidene-2,4-thiazolidinediones under varying experimental conditions?

  • Molecular dynamics (MD) simulations : Model solvent interactions and thermal stability of the exocyclic double bond .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • QSAR models : Correlate substituent descriptors (e.g., Hammett constants) with experimental bioactivity data .

What green chemistry principles can be applied to improve the sustainability of synthesizing 2,4-thiazolidinedione derivatives?

  • Catalyst recycling : Reuse DIPEAc for multiple reaction cycles to reduce waste .
  • Solvent-free reactions : Explore mechanochemical synthesis (e.g., ball milling) for condensation steps .
  • Biodegradable solvents : Replace DMF with cyclopentyl methyl ether (CPME) or ethyl lactate .

How do steric and electronic effects of the benzo[b]thienyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

The bulky benzo[b]thienyl group imposes steric hindrance, directing nucleophiles to the less hindered thiazolidinedione carbonyl. Electronic effects:

  • Electron-rich aryl groups : Increase electrophilicity at C5, facilitating Michael additions .
  • Methoxy substituents : Stabilize transition states via resonance, accelerating cycloaddition reactions .

What analytical techniques are critical for quantifying trace impurities in 5-[[4-(phenylmethoxy)benzo[b]thien-7-yl]methylene]-2,4-thiazolidinedione, and how are detection limits optimized?

  • HPLC-DAD/UV : Detect impurities at ≤0.1% using C18 columns and acetonitrile/water gradients .
  • LC-HRMS : Identify unknown impurities with ppm-level mass accuracy .
  • Headspace GC-MS : Monitor volatile byproducts (e.g., residual aldehydes) .

What experimental strategies are recommended for elucidating the mechanism of thiazolidinedione ring-opening reactions under acidic or basic conditions?

  • Kinetic studies : Monitor reaction progress via 1H^1H-NMR to determine rate constants .
  • Isotopic labeling : Use 18O^{18}O-labeled water to track oxygen incorporation during hydrolysis .
  • Trapping intermediates : Add thiophiles (e.g., PhSH) to isolate thioester intermediates .

How can AI-driven tools enhance the design of novel 2,4-thiazolidinedione derivatives with improved pharmacological profiles?

  • Generative models : Predict novel structures with desired properties (e.g., logP <5) using deep learning .
  • Binding affinity prediction : Train neural networks on PPAR-γ crystallographic data to prioritize synthesizable candidates .
  • Retrosynthesis planning : Use platforms like IBM RXN to optimize synthetic routes .

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